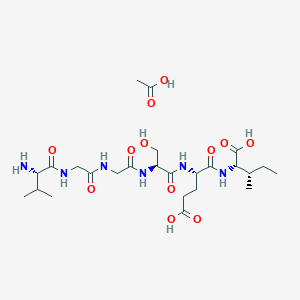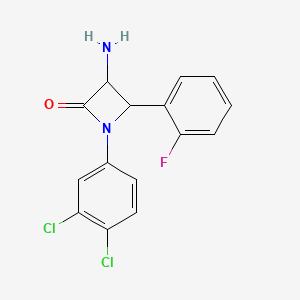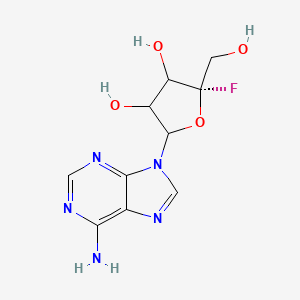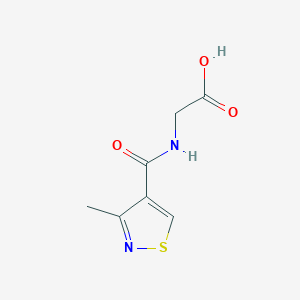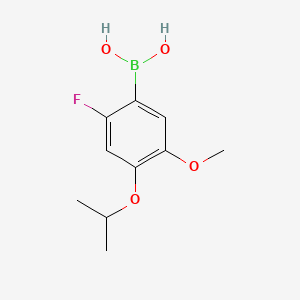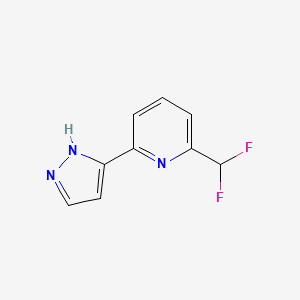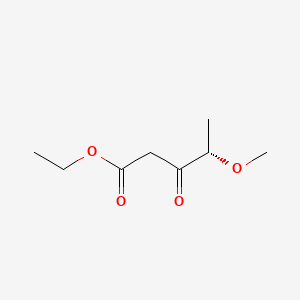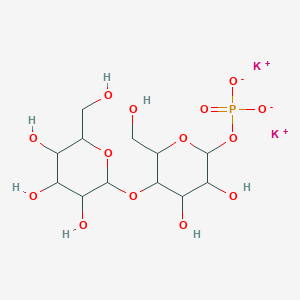![molecular formula C21H22O4 B14771698 Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)
Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate is an organic compound that features a biphenyl group attached to a heptanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate typically involves the esterification of 7-(biphenyl-3-yl)-4,7-dioxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: The major product is 7-(biphenyl-3-yl)-4,7-dioxoheptanoic acid.
Reduction: The major product is Ethyl 7-(biphenyl-3-yl)-4,7-dihydroxyheptanoate.
Substitution: Depending on the substituent, products like brominated or nitrated derivatives of the biphenyl ring are formed.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate involves its interaction with specific molecular targets. The biphenyl group can interact with various enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 7-(phenyl)-4,7-dioxoheptanoate: Similar structure but lacks the biphenyl group.
Ethyl 7-(biphenyl-4-yl)-4,7-dioxoheptanoate: Similar structure with a different position of the biphenyl group.
Ethyl 7-(biphenyl-3-yl)-4,7-dioxooctanoate: Similar structure with an additional carbon in the heptanoate chain.
Uniqueness
Ethyl 7-(biphenyl-3-yl)-4,7-dioxoheptanoate is unique due to the specific positioning of the biphenyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H22O4 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
ethyl 4,7-dioxo-7-(3-phenylphenyl)heptanoate |
InChI |
InChI=1S/C21H22O4/c1-2-25-21(24)14-12-19(22)11-13-20(23)18-10-6-9-17(15-18)16-7-4-3-5-8-16/h3-10,15H,2,11-14H2,1H3 |
InChI-Schlüssel |
REWCHRGUCMFTOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)CCC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


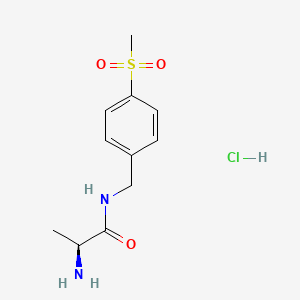
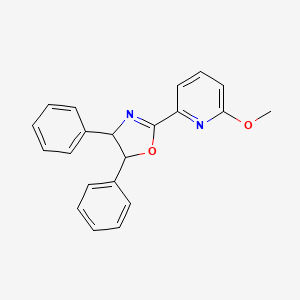
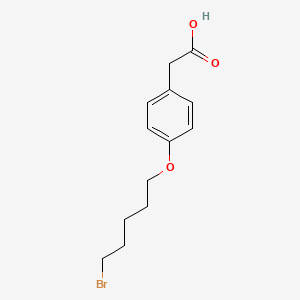
![7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14771638.png)
